molecular formula C2H6O3S2 B1222739 2-Mercaptoethanesulfonic acid CAS No. 3375-50-6

2-Mercaptoethanesulfonic acid

Cat. No. B1222739
CAS RN: 3375-50-6
M. Wt: 142.2 g/mol
InChI Key: ZNEWHQLOPFWXOF-UHFFFAOYSA-N
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Description

2-Mercaptoethanesulfonic acid, also known as Coenzyme M, is an organosulfonic acid consisting of sulfonic acid having a 2-mercaptoethyl group attached to sulfur . It is used as an antioxidant and cytoprotective agent in a wide variety of applications, from protection from toxicity of therapeutic agents, such as cyclophosphamide, to prevention from brain injury damage .


Synthesis Analysis

The manufacturing process of 2-Mercaptoethanesulfonic acid involves placing 2,100 g of β-S-thiuronium ethanesulfonate in a solution of 2,100 cc of concentrated aqueous ammonia and 400 cc of water .


Molecular Structure Analysis

The molecular formula of 2-Mercaptoethanesulfonic acid is C2H6O3S2. It is an organic compound with a thiol (-SH) functional group and a sulfonic acid (-SO3H) functional group .


Chemical Reactions Analysis

2-Mercaptoethanesulfonic acid is a thermally stable acidic cofactor in the methyl transfer reaction of methanobacterium .


Physical And Chemical Properties Analysis

2-Mercaptoethanesulfonic acid appears as a crystalline powder, white to light yellow in color . It has a density of 1.25 g/mL at 20 °C .

Scientific Research Applications

Electrocatalysis

2-Mercaptoethanesulfonic acid (2-MESA) demonstrates significant applications in electrocatalysis. A study revealed its catalytic oxidation on electrodes modified with cobalt phthalocyanine, indicating its importance in the field of electrochemical reactions and materials science (Gulppi et al., 2001).

Amino Acid Analysis

2-Mercaptoethanesulfonic acid is also useful in the analytical chemistry domain, particularly for amino acid analysis. It has been employed as a derivatization reagent for fluorescent detection of amino acids, offering an alternative to conventional reagents and indicating its versatility in biochemical analysis (Csapó et al., 2004).

Biosynthesis in Methanogenic Archaea

In the realm of biochemistry, 2-Mercaptoethanesulfonic acid plays a crucial role in the biosynthesis of coenzyme M in methanogenic archaea. This discovery has broadened our understanding of microbial metabolism and has implications for studying the unique biochemical pathways in archaea (White, 2017).

Environmental Remediation

Research has shown that 2-Mercaptoethanesulfonic acid analogues can enhance the population of sulfate-reducing bacteria in soil, improving the dechlorination rate of pollutants like DDT. This highlights its potential application in environmental remediation and the bioremediation of contaminated sites (Hu et al., 2012).

Medical Applications

In medical research, 2-Mercaptoethanesulfonic acid has been investigated for its role in cholesteatoma surgery, demonstrating its potential as a chemical aid in surgical procedures. This expands its applications beyond traditional chemical and biological roles to potential therapeutic and clinical applications (Moffa et al., 2021).

Safety And Hazards

2-Mercaptoethanesulfonic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

2-Mercaptoethanesulfonic acid has been used in research for the photocatalytic reduction of carbon dioxide. A significant enhancement in the total gas-production rate on the Au/TiO2 heterostructure was achieved by selectively adsorbing thiol molecules, specifically mercaptoethanesulfonic acid, onto the gold surface . This strategy holds promise for application in various other heterogeneous photocatalytic systems in the near future .

properties

IUPAC Name

2-sulfanylethanesulfonic acid
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InChI

InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)
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InChI Key

ZNEWHQLOPFWXOF-UHFFFAOYSA-N
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Canonical SMILES

C(CS(=O)(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6O3S2
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Related CAS

19767-45-4 (Parent)
Record name Mercaptoethanesulfonic acid
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DSSTOX Substance ID

DTXSID8023264
Record name 2-Mercaptoethanesulfonic acid
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Molecular Weight

142.20 g/mol
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Physical Description

Clear, colorless liquid., Solid
Record name 2-Mercaptoethanesulfonic acid
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Record name Mesna
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Mechanism of Action

A metabolite called acrolein is produced when ifosfamide and cyclophosphamide are metabolized. This metabolite concentrates in the bladder and causes cell death via upregulation of reactive oxygen species (ROS), and activates inducible nitric oxide synthase (iNOS) which leads to production of nitric oxide (NO). Both ROS and NO produce products which are detrimental to lipids, proteins and DNA strands. Furthermore, ROS stimulate gene expression of pro-inflammatory cytokines such as TNF-α AND IL-1β. Acrolein may also lead to ulceration of the bladder urothelium. Mesna protects against cyclophosphamide and ifosfamide induced hemorrhagic cystitis by binding to their toxic metabolites. Mesna is metabolized to dimesna and excreted by the kidneys. Glutathione dihydrogenase acts on the reabsorbed portion and produces free sulfhydryl groups. These free sulfhydryl groups bind acrolein in the bladder, allowing effective excretion and prevention of toxic effects. In addition, Mesna binds to and detoxifies a urotoxic ifosfamide metabolite called 4-hydroxy-ifosfamide.
Record name Coenzyme M
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Product Name

2-Mercaptoethanesulfonic acid

CAS RN

3375-50-6, 9005-46-3
Record name Mercaptoethanesulfonic acid
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Record name 2-mercaptoethanesulphonic acid
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Record name 2-MERCAPTOETHANESULFONIC ACID
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Record name Mesna
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,710
Citations
WE Balch, RS Wolfe - Journal of bacteriology, 1979 - Am Soc Microbiol
… The specificity of the growth requirement of Methanobacterium ruminantium strain Ml for a new coenzyme, 2-mercaptoethanesulfonic acid (HS-CoM), was examined. A variety of …
Number of citations: 218 journals.asm.org
S Griveau, M Gulppi, J Pavez, JH Zagal… - … Journal Devoted to …, 2003 - Wiley Online Library
… films on vitreous carbon electrode for the oxidation of 2mercaptoethanol, L-cysteine, reduced glutathione and 2mercaptoethanesulfonic acid. We report a comparative study of the …
WE Balch, RS Wolfe - Applied and environmental microbiology, 1976 - Am Soc Microbiol
… ruminantium strain Ml to a new coenzyme, 2-mercaptoethanesulfonic acid (HS-CoM), was … Recently, Taylor and Wolfe (16) identified 2-mercaptoethanesulfonic acid (HS-CoM) as a …
Number of citations: 071 journals.asm.org
WE Balch, RS Wolfe - Journal of Bacteriology, 1979 - Am Soc Microbiol
… A system for transport of coenzyme M, 2-mercaptoethanesulfonic acid (HS-CoM), in … The discovery of 2-mercaptoethanesulfonic acid (HS-CoM) as a coenzyme for methylransfer …
Number of citations: 110 journals.asm.org
Y Ooi, D Hobara, M Yamamoto, T Kakiuchi - Langmuir, 2005 - ACS Publications
… an example of the new type of binary SAMs showing ideal nonideality, we describe in this report the mixing properties of 2-aminoethanethiol (AET) and 2-mercaptoethanesulfonic acid (…
Number of citations: 42 pubs.acs.org
P van der Meijden, HJ Heythuysen… - Journal of …, 1983 - Am Soc Microbiol
Methanol is converted to methane by crude extracts of Methanosarcina barkeri. The first reaction involved in this process, is catalyzed by methanol:2-mercaptoethanesulfonic acid …
Number of citations: 63 journals.asm.org
JF Read, EK Adams, HJ Gass, SE Shea… - Inorganica chimica acta, 1998 - Elsevier
… 2-mercaptoethanesulfonic acid and 2-mercaptobenzoic acid … mercaptopropionic acid and 2-mercaptoethanesulfonic acid. and the … acid and 2-mercaptoethanesulfonic acid involves rate-…
Number of citations: 36 www.sciencedirect.com
PJH Daas, RW Wassenaar, P Willemsen… - Journal of Biological …, 1996 - ASBMB
… In Methanosarcina barkeri the transfer of the methyl group from methanol to 2-mercaptoethanesulfonic acid is catalyzed by the concerted action of two methyltransferases. The first one …
Number of citations: 56 www.jbc.org
SL Miller, G Schlesinger - Journal of molecular evolution, 1993 - Springer
The reaction of NH 3 and SO sup2− inf3 with ethylene sulfide is shown to be a prebiotic synthesis of cysteamine and 2-mercaptoethanesulfonic acid (coenzyme M). A similar reaction …
Number of citations: 60 link.springer.com
RH White - Biochemistry, 1986 - ACS Publications
… The early steps in the formation of coenzyme M (2-mercaptoethanesulfonic acid) were examined in purified extracts of Methanobacterium formicicum. Extracts incubated with …
Number of citations: 37 pubs.acs.org

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